2-(tert-Butyl)-1-methyl-4-(trimethylstannyl)-1H-imidazole

Description

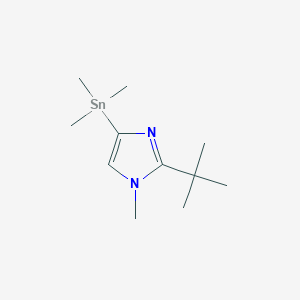

2-(tert-Butyl)-1-methyl-4-(trimethylstannyl)-1H-imidazole is a highly specialized organometallic imidazole derivative characterized by three distinct substituents:

- A tert-butyl group at position 2, providing steric bulk and enhancing solubility in non-polar solvents.

- A methyl group at position 1, stabilizing the imidazole ring’s electronic environment.

- A trimethylstannyl (Sn(CH₃)₃) group at position 4, enabling participation in Stille coupling reactions and other organometallic transformations.

This compound’s unique combination of steric protection (tert-butyl), electronic modulation (methyl), and reactivity (trimethylstannyl) distinguishes it from conventional imidazole derivatives. Organotin-imidazole hybrids are valued in catalysis and materials science due to their tunable reactivity and stability .

Properties

IUPAC Name |

(2-tert-butyl-1-methylimidazol-4-yl)-trimethylstannane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N2.3CH3.Sn/c1-8(2,3)7-9-5-6-10(7)4;;;;/h6H,1-4H3;3*1H3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUBWXKSYGRSEBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=CN1C)[Sn](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40694780 | |

| Record name | 2-tert-Butyl-1-methyl-4-(trimethylstannyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936718-20-6 | |

| Record name | 2-tert-Butyl-1-methyl-4-(trimethylstannyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-(tert-Butyl)-1-methyl-4-(trimethylstannyl)-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, ammonia, and an appropriate aldehyde.

Introduction of the tert-butyl group: This step often involves the alkylation of the imidazole ring using tert-butyl halides under basic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

2-(tert-Butyl)-1-methyl-4-(trimethylstannyl)-1H-imidazole undergoes various chemical reactions, including:

Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents include halogens and organolithium compounds.

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of imidazole derivatives with oxidized side chains.

Reduction: Reduction reactions can target the imidazole ring or the substituents, leading to the formation of reduced imidazole derivatives.

Coupling Reactions: The trimethylstannyl group can participate in Stille coupling reactions, forming carbon-carbon bonds with various organic halides.

Scientific Research Applications

2-(tert-Butyl)-1-methyl-4-(trimethylstannyl)-1H-imidazole has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in organometallic chemistry.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-1-methyl-4-(trimethylstannyl)-1H-imidazole depends on its specific application. In biochemical assays, the compound may interact with enzymes or receptors, modulating their activity. The trimethylstannyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The tert-butyl and methyl groups can influence the compound’s steric and electronic properties, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Imidazole Derivatives

Biological Activity

2-(tert-Butyl)-1-methyl-4-(trimethylstannyl)-1H-imidazole is a compound belonging to the imidazole family, which is known for its diverse biological activities. Imidazole derivatives have been extensively studied for their pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing enzyme activity and receptor interactions. The presence of the trimethylstannyl group may enhance lipophilicity and facilitate cellular uptake, potentially leading to increased bioactivity.

Antimicrobial Activity

Imidazole derivatives have shown significant antimicrobial properties. Research indicates that compounds similar to this compound exhibit activity against a range of bacteria and fungi.

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | Target Organism | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 20 |

| Escherichia coli | 22 | |

| Candida albicans | 18 |

This table summarizes findings from various studies indicating that imidazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungal strains.

Anticancer Activity

The potential anticancer properties of imidazole derivatives are significant. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell proliferation and survival.

Case Study:

A study conducted by Jain et al. (2021) evaluated the anticancer effects of several imidazole derivatives on human cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation in breast cancer cells (MCF-7) with an IC50 value of 15 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Pharmacokinetics

The pharmacokinetic profile of imidazole derivatives is crucial for understanding their therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play a significant role in their efficacy.

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Solubility | High in organic solvents |

| Lipophilicity | Moderate |

| Metabolism | Hepatic |

| Half-life | ~3 hours |

These properties suggest that while the compound has favorable absorption characteristics, its moderate lipophilicity may limit its bioavailability in aqueous environments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.